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molecular formula C16H11ClN2O2 B8302637 3-Chloro-4-(6-hydroxyquinolin-2-yl)benzamide

3-Chloro-4-(6-hydroxyquinolin-2-yl)benzamide

Cat. No. B8302637
M. Wt: 298.72 g/mol
InChI Key: AKIMQLBZUGCGON-UHFFFAOYSA-N
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Patent
US09433618B2

Procedure details

A mixture of 3-chloro-4-(6-hydroxyquinolin-2-yl)benzoic acid (Compound 8, Example 8) (400 mg, 1.33 mmol) and SOCl2 (10 mL) was refluxed for 1 hour, then concentrated under reduced pressure to give crude product (400 mg) as off-white solid. To this solid was added NH4OH (10 mL) and the reaction mixture was stirred at 30° C. for 1 hour. The resulting mixture was acidified with aqueous HCl (2 M) until pH=6 and extracted with EtOAc (50 mL×3), dried over Na2SO4 and concentrated to give crude product (360 mg) as a solid.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[C:11]1[CH:20]=[CH:19][C:18]2[C:13](=[CH:14][CH:15]=[C:16]([OH:21])[CH:17]=2)[N:12]=1)[C:5](O)=[O:6].O=S(Cl)Cl.Cl.[NH4+:27].[OH-]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[C:11]1[CH:20]=[CH:19][C:18]2[C:13](=[CH:14][CH:15]=[C:16]([OH:21])[CH:17]=2)[N:12]=1)[C:5]([NH2:27])=[O:6] |f:3.4|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CC1C1=NC2=CC=C(C=C2C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CC1C1=NC2=CC=C(C=C2C=C1)O
Name
Quantity
10 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 30° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give crude product (400 mg) as off-white solid
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (50 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C(=O)N)C=CC1C1=NC2=CC=C(C=C2C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 360 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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